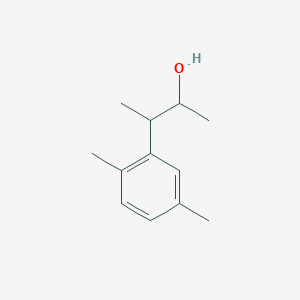

3-(2,5-Dimethylphenyl)butan-2-ol

Description

3-(2,5-Dimethylphenyl)butan-2-ol (C₁₂H₁₈O, molecular weight 178.27 g/mol) is a secondary alcohol featuring a 2,5-dimethylphenyl substituent at the third carbon of the butan-2-ol chain. This compound’s structure combines aromatic and aliphatic components, with the methyl groups on the phenyl ring influencing steric and electronic properties.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |

InChI Key |

GYSWUNSPMKKSSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.

Another method involves the reduction of 3-(2,5-dimethylphenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in a solvent like ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(2,5-dimethylphenyl)butan-2-one using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Reduction: It can be reduced to the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.

Substitution: Thionyl chloride (SOCl₂) in pyridine or phosphorus tribromide (PBr₃) in DCM.

Major Products

Oxidation: 3-(2,5-Dimethylphenyl)butan-2-one.

Reduction: 3-(2,5-Dimethylphenyl)butane.

Substitution: 3-(2,5-Dimethylphenyl)butyl chloride or bromide.

Scientific Research Applications

3-(2,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

a. N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Features a 2,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to the electron-withdrawing effects of substituents and optimal lipophilicity .

- Comparison : Unlike 3-(2,5-Dimethylphenyl)butan-2-ol, this compound is a carboxamide with a fused aromatic system. The shared 2,5-dimethylphenyl group highlights the importance of substituent positioning for bioactivity, though the alcohol vs. carboxamide functional groups may lead to divergent applications.

b. 2-(4-Methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol

- Structure: Contains a methoxy group and additional methyl groups on both the phenyl ring (3,5-dimethyl) and the butanol chain (3,3-dimethyl).

- Properties: Higher molecular weight (236.35 g/mol) and increased steric bulk compared to the target compound.

Aliphatic Analogs: Substituted Butanols

a. 2,3-Dimethyl-2-butanol

- Structure : Methyl groups at C2 and C3 of butan-2-ol.

- Physical Properties: Molecular weight 102.17 g/mol, mp -14°C.

b. 3,3-Dimethylbutanol

- Structure : A primary alcohol with a geminal dimethyl group at C3.

- Commercial Availability : Priced at ¥10,500/5mL (95% purity), indicating specialized use in synthesis or niche industrial applications .

Substituent Effects on Activity and Properties

Key Research Findings

Substituent Position : The 2,5-dimethylphenyl group in carboxamides demonstrates enhanced PET inhibition compared to 3,5-dimethyl analogs, suggesting that ortho/para substituent alignment optimizes interactions with biological targets .

Lipophilicity : Methyl groups increase lipophilicity, favoring membrane penetration in bioactive compounds. However, methoxy groups (as in 2-(4-methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol) counteract this effect, reducing bioavailability .

Functional Group Impact : Alcohols like this compound may exhibit different reactivity profiles compared to carboxamides, influencing their suitability as herbicides or pharmaceuticals.

Biological Activity

3-(2,5-Dimethylphenyl)butan-2-ol, a secondary alcohol, exhibits significant biological activity that has garnered attention in various research domains. This article provides an overview of its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its unique molecular structure, which includes a dimethylphenyl group attached to a butanol backbone. Its structural formula can be represented as:

This configuration allows for various interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and influence physiological processes. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems or other biochemical pathways .

Biological Activity Overview

Research has indicated that this compound displays several biological activities:

- Enzyme Modulation : The compound can influence enzyme kinetics through competitive inhibition or allosteric modulation.

- Receptor Binding : It may interact with various receptors, potentially affecting signal transduction pathways.

- Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound could enhance the release of serotonin in neuronal cultures. This effect was linked to its ability to bind to serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study: Antioxidant Effects

Another investigation focused on the antioxidant properties of this compound. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential role in protecting cells from oxidative damage .

Future Directions for Research

Further studies are essential to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future research include:

- Pharmacological Studies : Investigating the therapeutic potential in various disease models.

- Mechanistic Studies : Detailed exploration of molecular interactions at the enzymatic and receptor levels.

- Toxicological Assessments : Evaluating safety profiles for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.